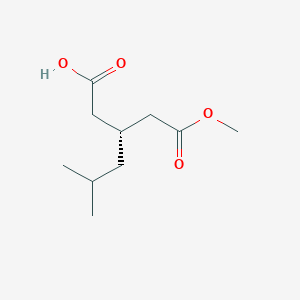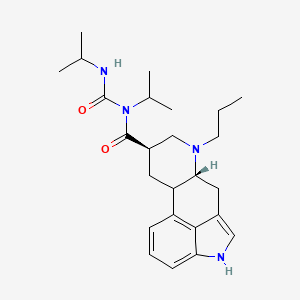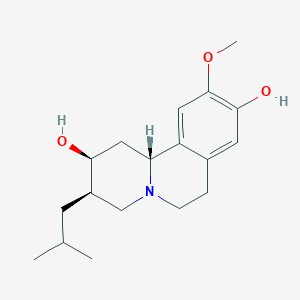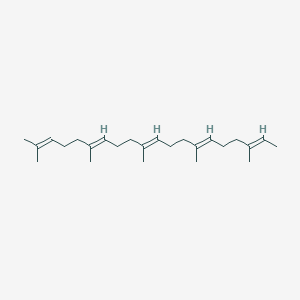
2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene is a hydrocarbon compound with the molecular formula C25H42. It is characterized by the presence of five methyl groups attached to a long carbon chain with multiple double bonds. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene can be synthesized through organic synthesis methods. One common approach involves the use of rearrangement reactions or alkylation reactions under acid or base catalysis . The specific reaction conditions, such as temperature, pressure, and choice of catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process typically includes steps such as purification and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield ketones or alcohols, while reduction may produce alkanes .
Wissenschaftliche Forschungsanwendungen
2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: It serves as a reference compound in the study of biological processes involving hydrocarbons.
Medicine: Research on its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is utilized in the development of new materials and chemical products.
Vergleich Mit ähnlichen Verbindungen
2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene can be compared with other similar compounds, such as:
2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosane: This compound has a similar structure but lacks the multiple double bonds present in this compound.
2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosadiene: This compound contains fewer double bonds compared to this compound.
The uniqueness of this compound lies in its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties .
Eigenschaften
| 75581-03-2 | |
Molekularformel |
C25H42 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
(6E,10E,14E,18E)-2,6,10,14,18-pentamethylicosa-2,6,10,14,18-pentaene |
InChI |
InChI=1S/C25H42/c1-8-22(4)14-10-16-24(6)18-12-20-25(7)19-11-17-23(5)15-9-13-21(2)3/h8,13,16-17,20H,9-12,14-15,18-19H2,1-7H3/b22-8+,23-17+,24-16+,25-20+ |
InChI-Schlüssel |
IMXDCJPVYKXJPD-FMOJUEAUSA-N |
Isomerische SMILES |
C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Kanonische SMILES |
CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




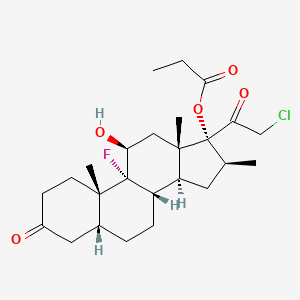


![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)

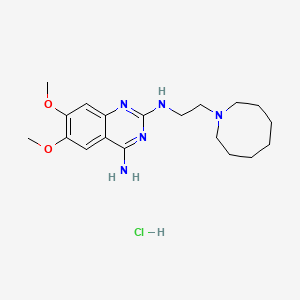
![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
